molecular formula C7H5F3N2 B1501845 2,4,6-Trifluorobenzimidamide CAS No. 1005460-15-0

2,4,6-Trifluorobenzimidamide

Cat. No.: B1501845
CAS No.: 1005460-15-0
M. Wt: 174.12 g/mol
InChI Key: CYZIWQQIIHNZKB-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzimidamide is a valuable benzimidazole-based chemical reagent designed for research and development applications. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its resemblance to purine nucleotides, which allows it to interact with a wide array of biopolymers and enzymatic targets within living systems (https://www.sciencedirect.com/science/article/pii/S2211715623003788). This characteristic makes benzimidazole derivatives a cornerstone in the discovery and synthesis of novel therapeutic agents. Researchers are particularly interested in these compounds for their potential pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory effects (https://pmc.ncbi.nlm.nih.gov/articles/PMC9978992/). The specific substitution pattern with fluorine atoms at the 2,4,6-positions is intended to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, thereby modulating its overall bioactivity and research value (https://pmc.ncbi.nlm.nih.gov/articles/PMC8308831/). As such, this compound serves as a key synthetic intermediate for researchers in organic and medicinal chemistry exploring structure-activity relationships and developing new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trifluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZIWQQIIHNZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695838
Record name 2,4,6-Trifluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005460-15-0
Record name 2,4,6-Trifluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations

Synthetic Pathways to 2,4,6-Trifluorobenzimidamide and its Derivatives

The synthesis of this compound, a highly functionalized aromatic compound, primarily originates from its corresponding nitrile precursor, leveraging the reactivity of the cyano group.

Synthesis from 2,4,6-Trifluorobenzonitrile (B12505) Precursors

The most direct and established route to synthesize benzimidamides involves the conversion of benzonitriles. For this compound, the synthesis commences with 2,4,6-Trifluorobenzonitrile. The strong electron-withdrawing nature of the three fluorine atoms on the benzene (B151609) ring significantly activates the nitrile carbon, making it highly susceptible to nucleophilic attack.

A primary method for this transformation is the Pinner reaction . organic-chemistry.orgwikipedia.org This two-step process begins with the treatment of 2,4,6-Trifluorobenzonitrile with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This reaction forms a stable intermediate, an alkyl imidate hydrochloride salt, often referred to as a Pinner salt. organic-chemistry.orgd-nb.info In the second step, this isolated salt is treated with ammonia (B1221849) or a primary/secondary amine, which displaces the alcohol moiety through nucleophilic substitution to yield the desired this compound. wikipedia.org

Alternatively, direct amination of the nitrile can be achieved under different conditions. The use of alkali metal amides, such as sodium amide (NaNH₂), or the catalytic addition of amines facilitated by Lewis acids or transition metals, presents a more atom-economical approach. sciforum.netorganic-chemistry.org Copper-catalyzed protocols, for instance, have been shown to facilitate the nucleophilic addition of amines to benzonitriles. sciforum.netmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and reactant stoichiometry all play crucial roles in directing the reaction towards the desired product while minimizing side reactions, such as hydrolysis of the nitrile to the corresponding benzamide.

For direct amination reactions, Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can be employed to further activate the nitrile group. mdpi.com Transition metal catalysts, particularly those based on copper or ytterbium, have also demonstrated efficacy in promoting the addition of amines to nitriles under milder conditions. sciforum.netorganic-chemistry.org The selection of the solvent is also critical; polar aprotic solvents are often preferred to facilitate the reaction while avoiding unwanted protonolysis. Temperature control is essential, as higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts. wikipedia.org

Table 1: Key Parameters for Optimizing Benzimidamide Synthesis

ParameterEffect on ReactionConsiderations
Catalyst Activates the nitrile group towards nucleophilic attack, allowing for milder reaction conditions.Lewis acids (e.g., AlCl₃, ZnCl₂) and transition metals (e.g., CuCl, Yb(OTf)₃) are commonly used. Catalyst loading must be optimized. sciforum.netmdpi.com
Solvent Influences reactant solubility and can participate in the reaction.Anhydrous conditions are crucial for Pinner reactions to prevent hydrolysis. Polar aprotic solvents are often suitable for direct amination.
Temperature Affects the rate of reaction and the formation of byproducts.Low temperatures are often required during the formation of Pinner salts to prevent thermal decomposition. wikipedia.org
Reactant Ratio Can drive the reaction equilibrium towards product formation.An excess of the amine or ammonia is typically used in the second step of the Pinner reaction to ensure complete conversion of the imidate. wikipedia.org

Development of Stereoselective and Enantioselective Routes for Chiral Analogs

The synthesis of chiral benzimidamide analogs, where a stereocenter is present, requires the development of stereoselective and enantioselective methodologies. While specific routes for chiral derivatives of this compound are not extensively documented, general strategies for asymmetric synthesis of amides and related compounds can be applied.

One approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. More advanced methods rely on asymmetric catalysis. Chiral phosphoric acids, for example, have been employed in the enantioselective amination of ketenes to produce chiral amides. chemrxiv.org Similarly, co-catalytic systems using an achiral rhodium complex and a chiral squaramide organocatalyst have been effective for the enantioselective synthesis of chiral amides via carbene N-H insertion. researchgate.net Transition metal-catalyzed asymmetric hydrogenation of imine or enamine precursors is another powerful strategy for producing chiral amines, which could serve as precursors to chiral N-substituted benzimidamides. nih.gov

Preparation of Structurally Related Fluorinated Benzimidamides

The synthetic principles applied to this compound are also relevant to a broader class of fluorinated aromatic and heterocyclic compounds. The incorporation of fluorine atoms into N-heterocycles is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. beilstein-journals.orgekb.eg

The synthesis of fluorinated benzimidazoles, for example, often starts from fluorinated o-phenylenediamines which are condensed with various reagents. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The use of fluorinated building blocks is a common and effective strategy for creating complex fluorinated N-heterocycles. beilstein-journals.orgnih.gov These synthetic approaches highlight the versatility of fluorinated precursors in generating a diverse range of structurally related compounds with potential applications in various fields of chemical and biological research. google.com

Elucidation of Reaction Mechanisms in Benzimidamide Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and predicting reactivity. The formation of benzimidamides from nitriles is governed by the principles of nucleophilic addition to the cyano group.

Nucleophilic Addition Mechanisms in Amidination Reactions

The core mechanistic step in the conversion of a nitrile to an amidine is the nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. nih.gov In the case of 2,4,6-Trifluorobenzonitrile, the potent inductive and mesomeric electron-withdrawing effects of the three fluorine atoms significantly polarize the nitrile group, rendering the carbon atom highly electrophilic and thus activating it for nucleophilic attack. nottingham.ac.uk

In the Pinner reaction , the mechanism is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., HCl). d-nb.infonih.gov This protonation forms a highly reactive nitrilium ion, which dramatically increases the electrophilicity of the carbon atom. An alcohol molecule then acts as a nucleophile, attacking the carbon and, after a proton transfer, forming the imidate hydrochloride (Pinner salt). d-nb.info The subsequent reaction with ammonia involves the nucleophilic attack of the amine on the imidate carbon, leading to a tetrahedral intermediate which then eliminates a molecule of alcohol to form the final, resonance-stabilized amidine product. wikipedia.org

Investigating Aromatic Nucleophilic Substitution Pathways

The synthesis of this compound and its precursors heavily relies on the principles of nucleophilic aromatic substitution (SNAr). Aromatic rings, typically electron-rich and thus reactive towards electrophiles, can be rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the case of the 2,4,6-trifluorophenyl scaffold, the three fluorine atoms serve this purpose effectively.

The SNAr mechanism is the most significant pathway for substitution on such electron-deficient aromatic rings. wikipedia.org The fluorine atoms, particularly those positioned ortho and para to the site of substitution, activate the ring towards attack by a nucleophile. chemistrysteps.comlibretexts.org This activation occurs because these electron-withdrawing groups can stabilize the additional negative charge that develops in the intermediate of the reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, which is distinct from SN1 and SN2 reactions. wikipedia.orgchemistrysteps.comlibretexts.org The SN2 pathway is sterically hindered by the benzene ring, while the SN1 pathway is energetically unfavorable due to the instability of the resulting aryl cation. wikipedia.orgchemistrysteps.comlibretexts.org

For the synthesis of a benzimidamide precursor like 2,4,6-trifluorobenzonitrile from 1,2,4,6-tetrafluorobenzene, a nucleophilic attack by a cyanide ion would displace one of the fluorine atoms. The high electronegativity of the remaining fluorine atoms facilitates this process, making them better leaving groups in the context of SNAr reactions, a trend opposite to that observed in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com

Role of Intermediates and Transition States

The SNAr pathway is characterized by the formation of a distinct, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This complex is a resonance-stabilized carbanion formed when the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. chemistrysteps.com

Mechanism of Meisenheimer Complex Formation:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a fluorine atom). This is the rate-determining step.

Formation of Intermediate: A tetrahedral intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic system and is particularly stabilized by electron-withdrawing groups at the ortho and para positions. wikipedia.orglibretexts.org For a substrate like 1,2,4,6-tetrafluorobenzene, the fluorine atoms at positions 2, 4, and 6 effectively stabilize the negative charge through resonance and inductive effects.

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored in a rapid second step. chemistrysteps.com

The stability of the Meisenheimer complex is crucial to the reaction's success. The more electron-withdrawing groups present on the ring, the more stable the intermediate, and the faster the reaction proceeds. masterorganicchemistry.com Computational studies on related polyfluorinated substrates have been used to explore the regioselectivity of substitution and confirm the favorability of the stepwise mechanism involving such intermediates over a concerted process in highly activated systems. semanticscholar.org

Table 1: Hypothetical Relative Reaction Rates for SNAr on Fluorinated Benzenes.
SubstrateActivating GroupsRelative Rate (Hypothetical)Intermediate Stability
Fluorobenzene1 (-F)1Low
1,3,5-Trifluorobenzene3 (-F)~103Moderate
1,2,4,6-Tetrafluorobenzene3 (-F) in o/p positions>106High
Pentafluoronitrobenzene5 (-F), 1 (-NO2)>108Very High

Exploration of Radical and Rearrangement Processes

While the SNAr mechanism is dominant for electron-deficient aromatic systems, the potential for radical processes should also be considered. Radical reactions typically involve three key stages: initiation, propagation, and termination. youtube.comkhanacademy.org Initiation can be achieved through heat or light, leading to the homolytic cleavage of a bond to form radicals. uomustansiriyah.edu.iq

In the context of synthesizing fluorinated aromatics, a radical-nucleophilic substitution (SRN1) mechanism could be a possible, though less common, pathway. This would involve a single-electron transfer (SET) from the nucleophile to the aromatic substrate to form a radical anion, which then fragments and reacts. However, the SRN1 mechanism is generally favored for less-activated aromatic systems and under specific photochemical or electrochemical conditions. For a highly activated substrate like a polyfluorinated benzene, the ionic SNAr pathway is typically much faster and more efficient.

Rearrangement processes are not commonly observed in the synthesis of simple benzimidamides from their corresponding benzonitriles. However, in more complex derivatization reactions, intramolecular cyclizations or rearrangements could be designed. For instance, an N-functionalized derivative with a suitably positioned reactive group could potentially undergo a base- or catalyst-mediated rearrangement to form a new heterocyclic system.

Strategies for Derivatization and Functionalization of the Benzimidamide Scaffold

The this compound scaffold is a versatile platform for the development of new chemical entities. Derivatization can occur at the nitrogen atoms of the imidamide group or, less commonly, through substitution of the remaining fluorine atoms on the aromatic ring.

Synthesis of Substituted Aromatic and N-Functionalized Derivatives

N-functionalization is the most direct strategy for derivatizing the benzimidamide core. The primary and secondary amine groups of the imidamide moiety can be alkylated, arylated, or acylated using standard synthetic methodologies to produce a wide array of derivatives. For example, reaction with alkyl halides in the presence of a base can yield N-alkylated benzimidamides.

Table 2: Potential N-Functionalization Reactions for this compound.
Reaction TypeReagentPotential Product Class
N-AlkylationAlkyl Halide (e.g., CH3I)N-Alkyl Benzimidamides
N-ArylationAryl Halide (e.g., C6H5Br) with Pd/Cu catalystN-Aryl Benzimidamides
N-AcylationAcyl Chloride (e.g., CH3COCl)N-Acyl Benzimidamides
Schiff Base FormationAldehyde/Ketone (e.g., Acetone)N-Isopropylidene Benzimidamides

Substitution of the remaining fluorine atoms on the ring is more challenging due to the deactivating effect of the imidamide group but could be achieved under forcing SNAr conditions with potent nucleophiles.

Incorporation into Polycyclic and Heterocyclic Ring Systems

The benzimidamide functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. By reacting this compound with appropriate bifunctional reagents, it is possible to construct larger ring systems. For example:

Triazine Synthesis: Condensation with an α,β-unsaturated ketone or cyclotrimerization of the precursor benzonitrile (B105546) can lead to the formation of pyrimidine or triazine rings, respectively. nih.govresearchgate.net

Imidazole/Triazole Synthesis: Reaction with diketones or related compounds can be used to form five-membered heterocyclic rings fused to or substituted on the benzimidamide core.

These reactions expand the chemical space accessible from the this compound building block, allowing for its incorporation into complex polycyclic structures with potential applications in medicinal and materials chemistry. researchgate.net

Development as Fluorinated Building Blocks for Diverse Chemical Libraries

Fluorinated building blocks are essential tools in modern drug discovery and materials science. alfa-chemistry.comfluorochem.co.uksigmaaldrich.com The incorporation of fluorine atoms or fluorinated moieties into organic molecules can significantly alter their physical, chemical, and biological properties. sigmaaldrich.comnih.gov These changes can include:

Increased Lipophilicity: Enhancing membrane permeability.

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that site.

Altered Acidity/Basicity: Modifying the pKa of nearby functional groups.

Conformational Effects: Influencing the molecule's shape and binding affinity.

This compound serves as an excellent example of such a building block. halocarbonlifesciences.com Its trifluorinated phenyl group provides the benefits of fluorination, while the reactive imidamide handle allows for easy linkage to other molecular fragments. This enables the rapid synthesis of diverse chemical libraries where the 2,4,6-trifluorophenyl group is systematically introduced to probe its effect on biological activity or material properties. This approach is a cornerstone of modern medicinal chemistry, with a significant percentage of approved drugs containing fluorine. sigmaaldrich.comnih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound. However, specific NMR data for 2,4,6-Trifluorobenzimidamide, including high-resolution proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR analyses, are not documented in readily available research.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Detailed analysis of ¹H and ¹³C NMR spectra would be crucial for confirming the molecular structure of this compound. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the amidine group (-C(=NH)NH2). The chemical shifts and coupling constants of the aromatic protons would be influenced by the presence of the three fluorine atoms. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns. Without experimental data, a precise data table cannot be constructed.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Electronic Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide valuable insights into the electronic effects of the benzimidamide group on the fluorinated ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and determining the three-dimensional structure of a molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, aiding in conformational analysis. Specific studies employing these techniques for this compound have not been reported.

Solid-State NMR Investigations for Polymorphic Forms

Solid-state NMR (ssNMR) is a key technique for characterizing the structure and dynamics of solid materials, including identifying different polymorphic forms of a compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a substance. To date, there are no published solid-state NMR investigations of this compound to determine its potential polymorphic forms.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Assignment of Characteristic Vibrational Modes of the Amidamide and Fluorinated Phenyl Moiety

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrational modes of the amidine group (N-H and C=N stretching) and the trifluorinated phenyl ring (C-F and C-C stretching, and aromatic C-H bending). A detailed assignment of these vibrational modes would require experimental spectra and could be supported by computational calculations. A study on the related molecules, 2,4,5- and 2,4,6-trifluoroanilines, has reported their FTIR and Raman spectra, which could serve as a comparative basis for future studies on this compound. nih.gov However, without direct experimental data for the title compound, a specific data table of vibrational modes cannot be compiled.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The presence of N-H bonds allows for the formation of conventional N-H···N hydrogen bonds, which are common in amidine derivatives and play a significant role in the formation of dimers or extended chains. In addition to these strong interactions, weaker N-H···F and C-H···F intermolecular hydrogen bonds are also plausible. The propensity of organically bound fluorine to act as a hydrogen bond acceptor has been a subject of considerable research. chemicalbook.comnih.gov While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the cumulative effect of multiple C-F bonds in a molecule can influence crystal packing. scielo.org.za

In the case of this compound, the fluorine atoms at the ortho positions (2 and 6) are sterically proximate to the imidamide functional group. This proximity could lead to intramolecular N-H···F hydrogen bonding, which has been observed in other fluorinated aromatic compounds. researchgate.net Such intramolecular interactions can influence the conformation of the molecule.

A summary of potential intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen BondN-H (amino/imino)N (imino)Formation of dimers or chains
Weak Hydrogen BondN-H (amino/imino)FStabilization of 3D network
Weak Hydrogen BondC-H (aromatic)F / NDirectional packing interactions
π-π StackingTrifluorophenyl ringTrifluorophenyl ringContribution to crystal stability

Studies on Fluorine Substitution Effects on Vibrational Frequencies

The introduction of three fluorine atoms onto the benzimidamide scaffold is expected to have a pronounced effect on its vibrational spectrum (Infrared and Raman). The strong electronegativity and mass of fluorine atoms lead to significant shifts in the vibrational frequencies of the aromatic ring and can also influence the vibrations of the imidamide group.

A comparative analysis with the vibrational spectrum of benzimidamide would reveal the extent of these effects. The C-F stretching vibrations are expected to appear as strong bands in the IR spectrum, typically in the region of 1100-1400 cm⁻¹. The precise position of these bands would be influenced by their coupling with other vibrational modes.

The vibrational modes of the benzene ring, such as C-H stretching, C-C stretching, and in-plane and out-of-plane bending, will be altered by the fluorine substitution. The high degree of symmetry in the 2,4,6-substitution pattern will also affect the number and activity (IR vs. Raman) of the observed vibrational bands. For instance, the C-H stretching vibrations of the remaining two aromatic protons are expected in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ range.

The vibrations of the imidamide functional group, including N-H stretching, C=N stretching, and NH₂ scissoring, may also be indirectly affected by the electronic influence of the trifluorophenyl ring. The N-H stretching vibrations are anticipated in the 3200-3500 cm⁻¹ region, often appearing as broad bands due to hydrogen bonding. The C=N stretching vibration is expected in the 1600-1680 cm⁻¹ range.

A hypothetical comparison of the characteristic vibrational frequencies of benzimidamide and this compound is presented in the table below, based on general expectations for fluorinated aromatic compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) for BenzimidamideExpected Wavenumber Range (cm⁻¹) for this compound
N-H Stretch3200-35003200-3500
C-H Stretch (aromatic)3000-31003000-3100
C=N Stretch1620-16801620-1680
C-C Stretch (aromatic)1400-16001400-1600
C-F Stretch-1100-1400
N-H Bend1550-16501550-1650

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the benzimidamide chromophore. The primary chromophore is the phenyl ring conjugated with the imidamide group (-C(=NH)NH₂). The electronic transitions are typically of the π → π* type, arising from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system.

The spectrum is anticipated to show one or more strong absorption bands in the UV region, likely between 200 and 300 nm. These bands correspond to the allowed π → π* transitions of the aromatic system. Weaker n → π* transitions, originating from the non-bonding electrons on the nitrogen atoms, may also be present but could be obscured by the more intense π → π* bands.

A summary of the expected electronic transitions is provided in the table below.

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPhenyl ring and C=N200-300
n → πC=N and NH₂280-350 (weak)

Solvatochromism, the change in the position, intensity, and shape of UV-Vis absorption bands with a change in the polarity of the solvent, is expected for this compound. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

The imidamide group, with its ability to engage in hydrogen bonding, will interact differently with protic and aprotic solvents. In polar protic solvents (e.g., ethanol, methanol), hydrogen bonding to the nitrogen atoms can stabilize the ground state and alter the energy of the excited state, leading to shifts in λ_max. In polar aprotic solvents (e.g., acetonitrile, DMSO), dipole-dipole interactions will be the dominant solvating force.

By measuring the UV-Vis spectra in a series of solvents with varying polarity, the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation can be inferred. A bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, while a hypsochromic shift would indicate the opposite.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a chemical formula of C₇H₅F₃N₂, the theoretical exact mass can be calculated with high precision.

The calculated monoisotopic mass of this compound is approximately 178.0408 Da. An HRMS measurement would be expected to yield a mass value very close to this theoretical value, typically with an error of less than 5 parts per million (ppm). This high accuracy allows for the confident confirmation of the molecular formula and distinguishes it from other potential isobaric compounds.

In addition to molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. Upon ionization and subsequent fragmentation, the molecule will break apart in a predictable manner, providing valuable structural information. The fragmentation of this compound would likely involve the loss of small neutral molecules such as NH₃, HCN, or HF, as well as the formation of characteristic fragment ions.

A plausible fragmentation pathway could involve the initial loss of ammonia (B1221849) (NH₃) from the protonated molecule, followed by further fragmentation of the trifluorinated benzonitrile (B105546) cation. The fragmentation pattern would be a unique fingerprint for the molecule, aiding in its identification in complex mixtures.

A table of expected major fragment ions in the positive-ion HRMS spectrum is presented below.

m/z (Da)Possible FormulaDescription
179.0486[C₇H₆F₃N₂]⁺Protonated molecule [M+H]⁺
162.0220[C₇H₃F₃N]⁺Loss of NH₃
145.0192[C₇H₃F₂N]⁺Loss of HF from [M+H-NH₃]⁺
135.0243[C₆H₂F₃]⁺Loss of HCN from [M+H-NH₃]⁺

Crystallographic and Solid State Architectural Analysis

Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comuni-ulm.de This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.com The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be accurately determined. uhu-ciqso.es

Investigation of Crystal Packing and Supramolecular Architectures

This subsection would focus on how individual molecules of 2,4,6-Trifluorobenzimidamide arrange themselves in the solid state. The analysis would describe the crystal packing motif, identifying how molecules are organized into layers, chains, or more complex three-dimensional networks. researchgate.net Understanding the supramolecular architecture is key to correlating the molecular structure with the macroscopic properties of the material.

Identification and Characterization of Intermolecular Interactions (e.g., C-F···π, N-H···F)

A critical part of the analysis would be the identification and characterization of non-covalent interactions that govern the crystal packing. For this compound, specific attention would be paid to hydrogen bonds, particularly those involving the N-H groups of the imidamide functionality and the fluorine atoms (N-H···F or N-H···N). Furthermore, interactions involving the fluorine substituents, such as C-F···π interactions with the aromatic ring of neighboring molecules, would be investigated as these are significant in the crystal engineering of fluorinated organic compounds.

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, would be a relevant area of study. Different polymorphs can exhibit distinct physical properties. Should multiple crystalline forms of this compound be discovered, their structural differences would be analyzed. Additionally, cocrystallization studies, where the compound is crystallized with another molecule (a coformer), could be explored to modify its solid-state properties. These studies would investigate the new set of intermolecular interactions that stabilize the resulting cocrystal structure.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphic Screening

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a microcrystalline sample. ub.edu It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique would be essential for confirming the bulk phase purity of a synthesized sample of this compound by comparing the experimental pattern to one calculated from the single-crystal data. PXRD is also the primary tool for polymorphic screening, allowing for the rapid identification of different crystalline forms that may arise under various crystallization conditions. ub.edu

Crystallographic Data Mining and Structural Relationships within the Benzimidamide Class

Once the crystal structure of this compound is determined, its structural parameters would be compared with those of other benzimidamide derivatives found in crystallographic databases like the Cambridge Structural Database (CSD). This comparative analysis, or data mining, would help to understand the structural influence of the three fluorine atoms on the benzimidamide scaffold. By comparing bond lengths, angles, and particularly the patterns of intermolecular interactions across a series of related compounds (e.g., non-fluorinated benzamidine, other halogenated derivatives), broader structure-property relationships within the benzimidamide class could be established. openresearchlibrary.orgmdpi.com

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.govwikipedia.org It is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govyoutube.com For 2,4,6-Trifluorobenzimidamide, DFT methods, particularly hybrid functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are well-suited to predict a wide range of properties. nih.govresearchgate.net

The first step in a computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is found. The resulting structure would provide precise bond lengths, bond angles, and dihedral angles.

The trifluorophenyl ring is expected to be planar, with minor deviations due to crystal packing forces in the solid state. The key conformational flexibility would arise from the rotation around the C-C bond connecting the phenyl ring to the imidamide group and the C-N bonds within the imidamide moiety itself. By systematically rotating these bonds and calculating the energy at each step (a potential energy surface scan), a conformational energy landscape can be mapped. This map reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them, providing insight into the molecule's preferred shapes and the ease with which it can change conformation. Studies on related fluorinated benzimidazoles have shown that fluorine substitution can significantly influence crystal packing through interactions like C–F…π stacking. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. schrodinger.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidamide group and the π-system of the aromatic ring. The LUMO, conversely, would likely be distributed across the aromatic ring, significantly influenced by the highly electronegative fluorine atoms, which act as strong electron-withdrawing groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Interactive Table: Illustrative Quantum Chemical Descriptors for this compound

Note: The following values are hypothetical examples based on typical ranges for similar organic molecules and are for illustrative purposes only.

ParameterFormulaDescriptionIllustrative Value
EHOMO -Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability5.0 eV
Ionization Potential (I) -EHOMOThe energy required to remove an electron6.5 eV
Electron Affinity (A) -ELUMOThe energy released when an electron is added1.5 eV
Absolute Electronegativity (χ) (I + A) / 2The tendency of the molecule to attract electrons4.0 eV
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution2.5 eV
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity0.2 eV-1
Electrophilicity Index (ω) χ2 / (2η)A measure of the energy lowering upon accepting electrons3.2 eV

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scispace.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For this compound, theoretical vibrational analysis would help in assigning the experimental spectral bands. Key vibrational modes would include:

C-F stretching: Typically strong absorptions in the IR spectrum, expected in the 1100-1400 cm⁻¹ region.

N-H stretching: Found in the 3300-3500 cm⁻¹ range.

C=N stretching: A characteristic band for the imine group, usually appearing around 1640-1690 cm⁻¹.

Aromatic C-C and C-H vibrations: A series of bands that confirm the presence of the substituted phenyl ring.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. mdpi.com This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. The MEP map is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the highly electronegative fluorine and nitrogen atoms. researchgate.net

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms of the imidamide group.

Neutral Potential (Green): Regions with moderate electrostatic potential, typically found over the carbon backbone of the phenyl ring.

This map provides a clear picture of the molecule's charge landscape and its potential roles in intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model the dynamic evolution of a system over time. nih.gov By solving Newton's equations of motion for every atom, MD simulations can reveal how molecules move, vibrate, and interact with their environment, such as a solvent. uq.edu.au

MD simulations are particularly useful for exploring the conformational flexibility of this compound in different phases. A simulation could be run with a single molecule in the gas phase to observe its intrinsic flexibility or within a periodic box filled with solvent molecules (e.g., water) to study its behavior in solution.

In solution, the simulation would show the dynamic rotation of the imidamide group relative to the trifluorophenyl ring. It would also reveal how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the N-H and C=N groups of the imidamide moiety and interacting with the electronegative fluorine atoms. These simulations provide a detailed, time-resolved understanding of the molecule's structural dynamics and its interactions with its environment, which are critical for predicting its properties in a realistic setting.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new, unsynthesized compounds.

The development of a QSAR or QSPR model for a series of benzimidamide derivatives, including this compound, would begin with the compilation of a dataset of compounds with experimentally determined activities or properties. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure.

For this compound and its analogs, a variety of descriptors would be relevant. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index, Wiener index) and constitutional descriptors (e.g., number of hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Electronic Descriptors: Quantum mechanically calculated properties like HOMO/LUMO energies, dipole moment, and partial atomic charges.

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), is used to build a mathematical model that relates a subset of these descriptors to the observed activity or property. The goal is to find a statistically significant and predictive model.

Descriptor TypeExamplesRelevance to this compound
Topological Wiener Index, Balaban J IndexEncodes information about the branching and connectivity of the molecular skeleton.
Electronic HOMO/LUMO energies, Dipole MomentRelates to the molecule's reactivity and electrostatic interactions. The fluorine atoms significantly impact these properties.
Steric/3D Molecular Volume, Surface AreaDescribes the size and shape of the molecule, which is important for binding to a biological target.
Hydrophobic LogPQuantifies the lipophilicity of the molecule, a key factor in membrane permeability and protein binding. The trifluoro substitution increases lipophilicity.

A crucial step in QSAR/QSPR modeling is the validation of the developed model to ensure its predictive power. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in the model's creation.

For a hypothetical QSAR model for the antimicrobial activity of benzimidamide derivatives, the model might reveal that a combination of a high dipole moment, a specific range of logP values, and the presence of hydrogen bond donors are important for activity. longdom.org The trifluorination pattern in this compound would significantly influence these descriptors. The strong electron-withdrawing nature of the fluorine atoms would increase the dipole moment and alter the electronic properties of the aromatic ring. acgpubs.org The fluorine atoms would also increase the lipophilicity of the molecule.

The final QSAR equation would allow for the prediction of the antimicrobial activity of new, unsynthesized benzimidamide derivatives based solely on their calculated molecular descriptors. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, modeling its reactivity can provide insights into its synthesis, degradation pathways, and potential metabolic transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. To model a reaction, a potential energy surface (PES) is explored to locate the stationary points, which correspond to reactants, products, intermediates, and transition states.

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Locating the transition state is crucial for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy. Computational methods can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, the synthesis of this compound might involve the reaction of 2,4,6-trifluorobenzonitrile (B12505) with ammonia (B1221849). A computational study of this reaction could elucidate the detailed mechanism, including the initial nucleophilic attack of ammonia on the nitrile carbon, the formation of a tetrahedral intermediate, and the subsequent proton transfers leading to the final product. The calculated activation energies for different possible pathways would help in understanding the reaction conditions required for an efficient synthesis.

Furthermore, the reactivity of the benzimidamide functional group itself can be explored. For instance, the hydrolysis of this compound could be modeled to understand its stability in aqueous environments. The calculations would identify the transition states for the acid- or base-catalyzed hydrolysis pathways, providing valuable information about its potential degradation.

Computational TaskDescriptionApplication to this compound
Potential Energy Surface (PES) Scan Calculation of the energy of the system as a function of one or more geometric parameters.Used to identify the reaction pathway and locate approximate structures of intermediates and transition states.
Geometry Optimization Finding the minimum energy structure for reactants, products, and intermediates.Provides the equilibrium geometries of the species involved in the reaction.
Transition State Search Locating the saddle point on the PES that connects reactants and products.Identifies the structure of the transition state and allows for the calculation of the activation energy.
Frequency Calculation Calculation of the vibrational frequencies of a molecule.Used to characterize stationary points (minima have all real frequencies, transition states have one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the energy.

Advanced Academic Research Applications and Material Science Potential

Exploration in Medicinal Chemistry and Drug Discovery Research

The primary application of 2,4,6-Trifluorobenzimidamide identified in scientific literature lies within the realm of medicinal chemistry, specifically in the development of novel antiviral therapeutics. Its use as a key synthetic intermediate allows for the introduction of the 2,4,6-trifluorophenyl moiety into larger molecular scaffolds, which can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Design of Novel Antiviral Agents, including Hepatitis B Modulators

This compound has been utilized as a crucial reactant in the synthesis of heteroaryldihydropyrimidine (HAP) derivatives, a class of compounds investigated for their potential in treating chronic Hepatitis B virus (HBV) infections. bldpharm.com These HAP compounds are designed to act as capsid assembly modulators, which interfere with a critical step in the HBV life cycle. bldpharm.com The HBV capsid protein is essential for the protection of the viral genome and for various processes involved in viral replication. bldpharm.com By disrupting the normal assembly of the viral capsid, these agents can inhibit the formation of new infectious virus particles. bldpharm.com

In the synthesis of these potential anti-HBV agents, this compound is reacted with other chemical precursors to form the core structure of the heteroaryldihydropyrimidine-based modulators. A patent application details a synthetic route where this compound is prepared from 2,4,6-trifluorobenzonitrile (B12505) and subsequently used to construct the final therapeutic compounds. bldpharm.com

Further research has demonstrated the use of this compound acetate (B1210297) in the efficient synthesis of enantiomerically pure heteroarylpyrimidine analogs. google.com These compounds are recognized as potent non-nucleoside inhibitors of HBV replication. The synthesis involves a multi-step process where this compound acetate is a key building block in forming the dihydropyrimidine (B8664642) core of the target molecules. google.com

Below is a table summarizing the key reactants and products in the synthesis of a dihydropyrimidine derivative using this compound acetate, as described in the literature. google.com

Reactant 1Reactant 2Reactant 3Product
(R)-(+)-N-(1-phenylethyl)- 3-oxobutyramide2-chloro-4-fluorobenzaldehydeThis compound acetateR,R-N-(1-Phenylethyl)-4-(2-chloro-4-fluorophenyl)-2-(2,4,6-trifluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide and its diastereomer

Investigation as Potential Anticancer Agents and Enzyme Inhibitors

Based on a comprehensive review of publicly available scientific literature, there is no direct evidence of this compound being investigated as a potential anticancer agent or as a direct enzyme inhibitor. Research has focused on its role as a synthetic intermediate rather than its intrinsic biological activity in these areas.

Scaffold Hopping and Bioisosteric Replacement Strategies

While the principles of scaffold hopping and bioisosteric replacement are fundamental in medicinal chemistry, specific studies detailing the use of the this compound moiety for these strategies are not readily found in the current body of scientific literature.

Ligand Design for Specific Biological Targets

The application of this compound in ligand design is evident through its incorporation into the aforementioned Hepatitis B capsid modulators. However, broader studies detailing its use in the design of ligands for other specific biological targets have not been identified in the available literature.

Contribution to Materials Science and Engineering

The current scientific and patent literature does not appear to contain specific research on the contributions of this compound to materials science and engineering.

Development of Functional Materials Incorporating Fluorinated Benzimidamide Units

There is no readily available information on the development of functional materials that specifically incorporate this compound units.

Applications in Supramolecular Chemistry and Self-Assembly Systems

The trifluorinated benzimidamide structure is intrinsically suited for applications in supramolecular chemistry. The imidamide group offers both hydrogen bond donor and acceptor sites, facilitating the formation of predictable and robust self-assembly motifs. The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can further direct the assembly of complex architectures. While no specific studies on the self-assembly of this compound have been published, the behavior of other fluorinated molecules in supramolecular systems provides a strong basis for its potential. For instance, the introduction of fluorine can influence the packing of molecules in the solid state, leading to unique crystal structures and properties.

Table 1: Potential Supramolecular Interactions of this compound

Interaction TypeParticipating GroupsPotential Outcome in Self-Assembly
Hydrogen BondingImidamide N-H and C=NFormation of chains, sheets, or cyclic motifs
Halogen BondingFluorine atomsDirectional control over crystal packing
π-π StackingBenzene (B151609) ringStabilization of layered structures
Dipole-Dipole InteractionsC-F bondsInfluence on molecular orientation

Potential for Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Construction

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the use of organic linkers that connect metal nodes (in MOFs) or form extended covalent networks (in COFs).

This compound, with its potential for modification to include coordinating groups, could serve as a valuable linker in the synthesis of novel MOFs and COFs. The fluorine substituents would imbue the resulting frameworks with several desirable properties:

Enhanced Chemical Stability: The strong carbon-fluorine bonds can increase the resistance of the framework to harsh chemical environments.

Modified Pore Environment: The electronegative fluorine atoms lining the pores can create specific binding sites for guest molecules, enhancing selectivity in adsorption and separation processes.

Tunable Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic structure of the framework, which is relevant for catalytic and sensing applications.

While direct use of this compound as a primary linker in published MOF or COF structures is not yet reported, the incorporation of fluorinated ligands is a well-established strategy to enhance the performance of these materials.

Investigation in Optoelectronic and Sensing Devices (based on electronic properties)

The electronic properties of this compound, influenced by the interplay between the aromatic ring and the fluorine substituents, suggest its potential utility in optoelectronic and sensing devices. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous in tuning the electronic behavior of organic materials.

While there is no specific research on the optoelectronic properties of this compound, related fluorinated aromatic compounds are known to be used in:

Organic Light-Emitting Diodes (OLEDs): As components of host or electron-transporting layers to improve device efficiency and stability.

Organic Field-Effect Transistors (OFETs): To enhance charge carrier mobility and air stability.

Chemical Sensors: Where the interaction of the fluorinated ring with an analyte can induce a measurable change in fluorescence or conductivity.

Further computational and experimental studies are needed to elucidate the specific electronic and photophysical properties of this compound and to evaluate its suitability for these applications.

Role in Catalysis and Organic Synthesis Research

The benzimidamide functional group and the fluorinated aromatic ring present in this compound suggest potential roles in catalysis and as a building block in organic synthesis.

Utilization as Organocatalysts or Ligands in Metal-Catalyzed Reactions

The nitrogen atoms of the imidamide group can act as Lewis basic sites, making this compound a candidate for use as an organocatalyst. Furthermore, these nitrogen atoms can coordinate to metal centers, suggesting its potential as a ligand in metal-catalyzed reactions. The fluorine substituents can influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. Ligands are crucial components in metal catalysis, playing a central role in stabilizing the metal center and enhancing reactivity. fluorochem.co.uk The unique electronic profile of this compound could offer advantages in various catalytic transformations.

Development of New Synthetic Methodologies Enabled by Benzimidamide Reactivity

The benzimidamide moiety is a versatile functional group that can participate in a variety of chemical transformations. General synthetic methods for benzimidazoles, the cyclic analogues of benzimidamides, are well-established and often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.govorganic-chemistry.org The reactivity of the imidamide group in this compound could be harnessed to develop new synthetic methodologies. For example, it could serve as a precursor for the synthesis of more complex heterocyclic compounds or as a directing group in C-H activation reactions on the fluorinated ring. The development of synthetic routes utilizing this compound could provide access to novel fluorinated molecules with potential applications in medicinal chemistry and materials science.

Future Outlook and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design. researchgate.net Generative AI, in particular, offers a powerful approach for the de novo design of novel molecules, moving beyond the limitations of existing chemical libraries. nbinno.comnbinno.comresearchgate.net For 2,4,6-Trifluorobenzimidamide, these technologies present a significant opportunity to explore its chemical space and design derivatives with optimized properties.

Generative models, such as recurrent neural networks (RNNs) and transformers, can be trained on vast datasets of known bioactive compounds to learn the underlying rules of molecular structure and activity. researchgate.netnih.gov A model could be fine-tuned using the this compound scaffold as a starting point. By providing the model with a desired target product profile—such as high binding affinity for a specific protein, low toxicity, and metabolic stability—the AI could generate novel molecular structures that incorporate the core trifluorobenzimidamide motif while optimizing for these parameters. wikipedia.org This approach accelerates the identification of promising lead compounds and can even ensure that the generated molecules are synthetically accessible. nbinno.com

The integration of AI can drastically reduce the time and cost associated with the initial phases of drug development. rsc.orgresearchgate.net Instead of synthesizing and screening thousands of compounds, researchers can focus on a small number of high-potential candidates proposed by the AI, as demonstrated in projects targeting kinases where active compounds were identified after synthesizing only a dozen molecules. wikipedia.org

Table 1: Application of AI/ML in the Design of this compound Derivatives

AI/ML Technique Potential Application Desired Outcome
Generative Adversarial Networks (GANs) Generation of novel molecular structures based on the core scaffold. Discovery of new chemical entities with improved efficacy and safety profiles.
Recurrent Neural Networks (RNNs) Optimization of physicochemical properties (e.g., solubility, stability). Compounds with better druggability and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity against various targets. Prioritization of candidates for synthesis and in vitro testing.

Advancements in In Situ Spectroscopic Characterization and Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound is crucial for its efficient and scalable production. Traditional methods often rely on offline analysis of reaction endpoints, which provides limited insight into reaction dynamics. Modern advancements in in situ spectroscopic techniques allow for real-time monitoring, offering a detailed window into reaction kinetics, the formation of intermediates, and the emergence of impurities. taylorandfrancis.comresearchgate.net

FlowNMR spectroscopy is a powerful tool that can be adapted for the continuous, non-invasive monitoring of chemical reactions. By circulating the reaction mixture through an NMR spectrometer, researchers could track the consumption of reactants and the formation of this compound in real time. This data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. taylorandfrancis.com Similarly, techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) could be employed for the highly sensitive, real-time detection of volatile organic compounds involved in the synthesis, providing an additional layer of process control.

These real-time monitoring technologies enable a more profound understanding of the reaction mechanism, which is essential for developing robust and efficient synthetic protocols. researchgate.net

Sustainable Synthesis Approaches and Green Chemistry Principles

The chemical industry, particularly the pharmaceutical sector, is under increasing pressure to adopt more environmentally benign manufacturing processes. The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are central to this effort. Developing a sustainable synthesis for this compound is a key future objective.

Research into greener amide bond formation, a critical step in many syntheses, offers a promising avenue. This could involve the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high specificity, thereby reducing the need for protecting groups and minimizing byproducts. Another approach is the use of solvent-free reaction conditions or the replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents. Innovative platforms, such as using filter paper for water-based reactions, have shown success in streamlining synthesis and purification, leading to high yields and excellent green metrics.

By applying these principles, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainability, reducing the environmental footprint of its production.

Table 2: Comparison of Traditional vs. Green Synthesis Metrics

Metric Traditional Synthesis Approach Green Chemistry Approach
Solvent Often uses hazardous, non-renewable solvents (e.g., DMF, MeCN). Utilizes water, bio-solvents, or solvent-free conditions.
Catalyst May rely on heavy metal catalysts. Employs recyclable heterogeneous catalysts or biocatalysts.
Energy Use High temperatures and pressures may be required. Reactions are designed for ambient temperature and pressure.
Waste Can generate significant chemical waste. Minimizes byproducts through high atom economy and catalysis.

| Work-up | Often requires complex, multi-step purification. | Simplifies purification, potentially through filtration of solid catalysts. |

Expansion of Biological Target Space and Phenotypic Screening in Drug Discovery

While target-based drug discovery has been successful, it is inherently limited to known biological targets. Phenotypic screening offers a complementary, target-agnostic approach. In this strategy, compounds are tested in cellular or whole-organism models to identify molecules that produce a desired physiological outcome or reverse a disease phenotype, without a priori knowledge of the molecular target.

This approach is particularly valuable for identifying first-in-class medicines and uncovering novel biological pathways. A library of derivatives based on the this compound scaffold could be subjected to high-content phenotypic screens. For example, screening in models of neurodegenerative disease or cancer could reveal unexpected activities. Once a "hit" compound is identified, modern chemoproteomic techniques can be used to determine its molecular target, thereby expanding the known biological target space. This strategy has historically led to the discovery of major drug classes and their corresponding targets, such as opiates and their receptors.

By leveraging phenotypic screening, the therapeutic potential of the this compound scaffold can be explored far beyond its rationally designed applications, potentially leading to breakthroughs in treating complex diseases.

Exploration of Advanced Materials with Tunable Properties

The unique properties conferred by fluorine make organofluorine compounds highly attractive for materials science. taylorandfrancis.com The strong carbon-fluorine bond leads to exceptional thermal and chemical stability, while the high electronegativity of fluorine creates unique electronic characteristics. nbinno.comwikipedia.org These features suggest that this compound could serve as a valuable building block for advanced materials with precisely controlled properties.

The trifluorinated phenyl ring can participate in specific intermolecular interactions, such as C–F⋯π, which can be exploited in crystal engineering to control the self-assembly of molecules. taylorandfrancis.com The benzimidamide functional group provides sites for polymerization or for coordination with metal ions. This dual functionality makes this compound a candidate for creating:

High-Performance Polymers: As a monomer, it could be incorporated into polymers like polyimides or polyetheretherketone (PEEK) analogues. The fluorine content would likely enhance thermal stability, chemical resistance, and dielectric properties while lowering the material's surface energy and moisture absorption.

Metal-Organic Frameworks (MOFs): The imidamide group could act as a linker to coordinate with metal centers, forming porous, crystalline MOFs. Fluorinated MOFs often exhibit improved stability and can have tailored pore environments for applications in gas storage, separation, or catalysis. taylorandfrancis.com

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the orbital energies of the aromatic system, a property that is useful in designing semiconductor materials for applications like organic field-effect transistors (OFETs). taylorandfrancis.com

By systematically modifying the structure of this compound and incorporating it into larger molecular architectures, it may be possible to develop a new class of advanced materials with tunable properties for a wide range of technological applications.

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Trifluorobenzimidamide in academic laboratories?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoroacetic acid-mediated deprotection steps (as described in analogous benzamide derivatives) can be adapted for imidamide synthesis . Key considerations include:

  • Precursor selection : Fluorinated benzaldehyde intermediates (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde) can serve as starting materials to introduce fluorine atoms regioselectively .
  • Reaction optimization : Control reaction temperature (0–25°C) to minimize side reactions from fluorine’s electron-withdrawing effects.
  • Purification : Column chromatography or recrystallization in non-polar solvents improves yield and purity.

Q. How should researchers handle and store this compound to ensure safety?

Based on safety data for structurally related fluorinated compounds:

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of dust/particulates .
  • Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents, to prevent hydrolysis or degradation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves proton coupling patterns (e.g., para-substituted aromatic protons) .
  • IR spectroscopy : Confirm the presence of amidine groups (N–H stretches at ~3300 cm1^{-1}) and fluorine-C bonds (1100–1200 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

Fluorine’s strong electron-withdrawing nature:

  • Activates electrophilic sites : The meta- and para-positions on the benzene ring become susceptible to nucleophilic attack, enabling regioselective functionalization .
  • Steric considerations : Compare with analogs like 3,5-Bis(trifluoromethyl)benzamidine hydrochloride to assess steric hindrance from methyl/trifluoromethyl groups .
  • Reaction monitoring : Use in situ 19F^{19}\text{F} NMR to track reaction progress and intermediate stability .

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies often arise from solvent polarity and measurement conditions:

  • Standardized protocols : Use DMSO-d6_6 or CDCl3_3 for NMR-based solubility assays under controlled temperatures .
  • HPLC validation : Quantify solubility via reverse-phase HPLC with a calibrated UV detector .
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict solvent compatibility .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking and DFT calculations provide insights:

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) and assess hydrogen bonding with fluorine atoms .
  • Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic hotspots .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) based on fluorine’s lipophilicity .

Methodological Notes

  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem to ensure accuracy .
  • Safety compliance : Follow GHS guidelines for labeling and hazard communication .

Retrosynthesis Analysis

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Reactant of Route 1
2,4,6-Trifluorobenzimidamide
Reactant of Route 2
2,4,6-Trifluorobenzimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.